molecular formula C7H13NO B12272093 (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane

(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane

Cat. No.: B12272093
M. Wt: 127.18 g/mol
InChI Key: WWPSNCRLHCSSDS-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane is a bicyclic compound that features a nitrogen atom and an oxygen atom within its structure. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant bioactive properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane can be achieved through several methods. One common approach involves the rearrangement of norbornadiene. This process includes a (2 + 3)-cycloaddition reaction with tosyl azide, forming a transient triazoline, which subsequently undergoes ring-opening to yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane is unique due to the presence of both nitrogen and oxygen atoms within its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane

InChI

InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2/t6-,7+/m1/s1

InChI Key

WWPSNCRLHCSSDS-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@H]2CNCC[C@@H]1O2

Canonical SMILES

C1CC2CNCCC1O2

Origin of Product

United States

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